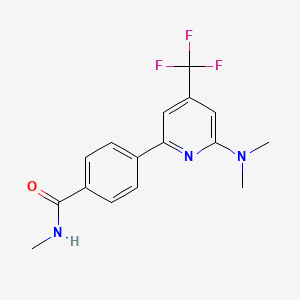
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide
描述
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide is a useful research compound. Its molecular formula is C16H16F3N3O and its molecular weight is 323.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure with a pyridine ring substituted with trifluoromethyl and dimethylamino groups. The presence of these functional groups is significant for its biological activity.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in cancer pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
The biological activity of this compound has been evaluated through several studies, focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For example:
- Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to target proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and CHK1 (Checkpoint Kinase 1) .
Other Pharmacological Activities
- Antimicrobial Properties : Preliminary studies have indicated that the compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
Study 1: Anticancer Efficacy in Preclinical Models
A recent study evaluated the anticancer efficacy of this compound in preclinical models. The results demonstrated:
- Efficacy : Significant reduction in tumor size in xenograft models.
- Mechanism : Induction of apoptosis was observed through caspase activation assays.
Study 2: Molecular Interaction Analysis
A molecular docking study assessed the binding affinity of the compound to various kinases:
- Results : High binding affinity was noted for CHK1 with an estimated Ki value indicating strong potential as a therapeutic agent in cancer treatment.
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 2.06 | EGFR Inhibition |
| Anticancer | H1975 | 5.89 | Apoptosis Induction |
| Antimicrobial | E. coli | TBD | TBD |
属性
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-20-15(23)11-6-4-10(5-7-11)13-8-12(16(17,18)19)9-14(21-13)22(2)3/h4-9H,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHSLXQXUISMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















